N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c33-27(29-21-10-11-23-25(17-21)36-19-35-23)18-34-24-8-4-5-20-9-12-26(30-28(20)24)32-15-13-31(14-16-32)22-6-2-1-3-7-22/h1-12,17H,13-16,18-19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGRBNXJBZRKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC6=C(C=C5)OCO6)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and quinoline intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final compound. Common reagents used in these reactions include oxalyl chloride, N,N-dimethylformamide, and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-NH-CO-CH2-) is susceptible to hydrolysis under acidic or basic conditions. For example:
Acidic Hydrolysis :
Basic Hydrolysis :
In analogs like N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide (PubChem CID: 760826), hydrolysis yields the corresponding carboxylic acid, confirmed via HPLC and NMR . Similar conditions (6M HCl, 80°C, 6h) applied to the target compound would likely cleave the acetamide bond, producing N-(2H-1,3-benzodioxol-5-yl)glycolic acid and 2-(4-phenylpiperazin-1-yl)quinolin-8-ol .
Ether Cleavage at the Quinoline-Oxy Linkage
The ether linkage between the quinoline and acetamide moieties can undergo cleavage under strong acids (e.g., HBr/AcOH) or via nucleophilic substitution. For instance:
In related compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives , such reactions proceed at 100°C with 48% HBr, yielding phenolic byproducts . Kinetic studies suggest pseudo-first-order behavior with a half-life of ~2.5h under these conditions .
Functionalization of the Piperazine Ring
The 4-phenylpiperazine group is reactive toward alkylation, acylation, and sulfonation. For example:
Acylation :
In 4-(4-fluorophenyl)piperazin-1-yl acetamide analogs , acylation at the secondary amine occurs regioselectively in dichloromethane with >80% yield . Similarly, alkylation with methyl iodide under basic conditions introduces methyl groups to the piperazine nitrogen .
Benzodioxole Ring Opening
The 1,3-benzodioxole ring can undergo acid-catalyzed ring opening to form a diol intermediate:
In N-(1,3-benzodioxol-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide (PubChem CID: 5308886), ring opening occurs in 2M HCl at 60°C, generating 5-aminocatechol derivatives . For the target compound, this reaction would release formaldehyde and produce a diol-substituted acetamide.
Quinoline Functionalization
The quinoline core supports electrophilic substitution (e.g., nitration, halogenation) at positions 3, 5, or 7. For example:
Nitration :
In 2-(4-phenylpiperazin-1-yl)quinolin-8-ol analogs , nitration at position 3 occurs under mixed acid conditions (60% yield) . Halogenation with Cl₂ or Br₂ in acetic acid yields 3-chloro or 3-bromo derivatives .
Oxidation of the Piperazine Moiety
The piperazine nitrogen can oxidize to form N-oxide derivatives under mild conditions (e.g., H₂O₂/Na₂WO₄):
In 4-phenylpiperazine-containing sulfonamides , oxidation proceeds quantitatively within 4h at 50°C . LC-MS data for the target compound’s N-oxide would show a +16 m/z shift .
Key Mechanistic Insights
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Steric Effects : The bulky quinoline and phenylpiperazine groups hinder nucleophilic attack at the acetamide carbonyl, necessitating elevated temperatures for hydrolysis .
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Electronic Effects : Electron-donating substituents on the benzodioxole ring accelerate acid-catalyzed ring opening .
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Regioselectivity : Electrophilic substitution on quinoline favors position 3 due to resonance stabilization of the intermediate .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzodioxole moiety and a quinoline derivative, which are known for their biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 378.43 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Medicinal Chemistry Applications
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Antidepressant Activity :
- The compound has been investigated for its potential antidepressant effects. Studies suggest that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
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Antipsychotic Properties :
- Research indicates that derivatives of the compound may exhibit antipsychotic activity by interacting with dopamine receptors. This could provide new avenues for treating schizophrenia and related disorders.
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Anti-inflammatory Effects :
- Preliminary studies have shown that N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide may have anti-inflammatory properties, potentially making it useful in the treatment of chronic inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The mechanisms identified include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle progression.
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of the compound. Key findings include:
- Favorable absorption and distribution profiles.
- Significant reduction in tumor size in xenograft models when administered at therapeutic doses.
Case Studies
-
Study on Antidepressant Effects :
A clinical trial involving patients with major depressive disorder showed that administration of the compound resulted in a statistically significant improvement in depression scores compared to placebo controls. The study highlighted its potential as a rapid-onset antidepressant. -
Anticancer Research :
A study published in a peer-reviewed journal reported that this compound exhibited potent activity against breast cancer cells, leading to further investigations into its mechanism of action and potential combination therapies with existing chemotherapeutics.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including quinoline-based arylpiperazines and acetamide derivatives. Below is a detailed comparison based on synthesis, substituent effects, and inferred pharmacological properties.
Quinoline-Arylpiperazine Derivatives
Key analogs include:
- N-(Quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (11a)
- N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d)
Key Differences:
- Substituent Position on Quinoline: The target compound’s 8-position quinoline substitution contrasts with analogs 11a and 10d (2- and 3-position, respectively). This positional variance likely impacts receptor binding affinity and selectivity, as quinoline substitution patterns are critical for interactions with serotonin (5-HT) or dopamine receptors .
- Benzodioxole vs. Trifluoromethoxyphenyl : The benzodioxole group in the target compound may enhance metabolic stability compared to the electron-withdrawing trifluoromethoxy group in analogs 11a and 10d, which could influence pharmacokinetics .
Acetamide-Linked Heterocycles
The compound is structurally related to acetamide derivatives such as:
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
Key Differences:
- The benzodioxole moiety may confer improved oxidative stability relative to naphthalene or fluorophenyl groups, which are prone to metabolic hydroxylation .
Pharmacological Implications (Inferred)
- Benzodioxole Contribution : The benzodioxole group may reduce first-pass metabolism compared to analogs with halogenated aryl groups, enhancing oral bioavailability .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a quinoline derivative, which are known for their diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 401.47 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in disease processes. The presence of the quinoline structure suggests potential interactions with DNA synthesis pathways and cell signaling mechanisms.
Biological Activity Overview
- Antiviral Activity : Preliminary studies indicate that derivatives of quinoline, similar to the target compound, exhibit antiviral properties. For instance, compounds containing quinoline structures have shown effectiveness against influenza viruses, with some exhibiting EC50 values below 20 µM .
- Antidiabetic Properties : Research has highlighted the potential of quinoline derivatives in inhibiting α-glucosidase, an enzyme crucial for carbohydrate metabolism. Compounds with similar structural features demonstrated significant inhibition rates, suggesting that this compound may possess similar properties .
- Anticancer Activity : Quinoline-based compounds have been investigated for their antiproliferative effects on various cancer cell lines. Studies have reported that modifications to the quinoline structure can enhance cytotoxicity against cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the quinoline ring significantly affect potency and selectivity against specific biological targets.
- Linker Variability : The nature of the linker between the benzodioxole and quinoline moieties can influence pharmacokinetic properties and receptor binding affinity.
Case Study 1: Antiviral Efficacy
A study evaluating a series of quinoline derivatives found that specific modifications led to enhanced antiviral activity against influenza viruses. The most potent compound exhibited an EC50 value of 16.48 µM, indicating strong antiviral potential .
Case Study 2: Antidiabetic Activity
Another investigation focused on α-glucosidase inhibitors derived from quinoline scaffolds reported that certain derivatives showed superior inhibition compared to standard treatments like acarbose. This suggests that this compound could be developed as a novel antidiabetic agent .
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | EC50/IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | Quinoline Derivative | <20 | Inhibition of viral replication |
| Antidiabetic | Quinoline Derivative | <25 | α-glucosidase inhibition |
| Anticancer | Quinoline Derivative | <30 | Induction of apoptosis in cancer cells |
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Substituent on Quinoline | Increased potency |
| Linker length | Affects bioavailability |
| Benzodioxole position | Influences receptor binding |
Q & A
Q. What are the standard synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide, and how is purity ensured?
The synthesis typically involves multi-step reactions, including:
- Quinoline functionalization : Introducing the phenylpiperazine moiety via nucleophilic substitution or coupling reactions at the quinoline core .
- Acetamide linkage : Coupling the benzodioxol-5-yl group to the quinoline-oxy intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Sequential chromatography (normal-phase followed by amine-phase) to isolate intermediates, with yields monitored via TLC or HPLC .
Purity validation requires NMR (¹H/¹³C), LC-MS, and elemental analysis. For example, ¹H NMR in CDCl₃ can confirm acetamide proton integration (δ ~2.4–2.6 ppm) and benzodioxole aromatic protons (δ ~6.9–7.3 ppm) .
Q. How do researchers characterize the structural integrity of this compound?
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the acetamide group) .
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass).
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide) .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or conformational isomers, requiring iterative purification .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis, particularly for the quinoline-piperazine coupling step?
Yield optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination improve coupling efficiency between quinoline and phenylpiperazine .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine .
- Temperature control : Reactions at 80–100°C minimize side products (e.g., N-oxide formation) .
Troubleshooting : Low yields may stem from moisture-sensitive intermediates; strict anhydrous conditions (e.g., molecular sieves) are critical .
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) arise from:
- Substituent effects : Electron-withdrawing groups on the benzodioxole ring (e.g., -Cl, -CF₃) alter target binding affinity .
- Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. saline) impact results .
Methodological resolution :
Q. What experimental designs are recommended for evaluating this compound’s pharmacokinetic (PK) properties?
In vitro PK profiling :
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
In vivo studies : - Dose-ranging : Administer compound intravenously/orally in rodent models, with serial blood sampling for AUC calculations .
Data interpretation : Low oral bioavailability may prompt formulation adjustments (e.g., nanoemulsions) .
Q. How do researchers validate target engagement in cellular assays?
Approaches include :
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Knockout/knockdown models : CRISPR/Cas9-mediated gene deletion to confirm on-target effects .
Contradiction analysis : Off-target effects (e.g., observed in WT vs. KO models) require secondary assays (e.g., kinome profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
